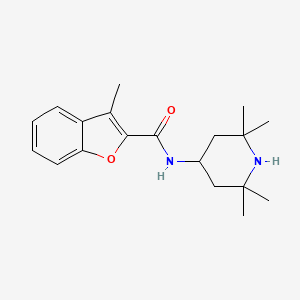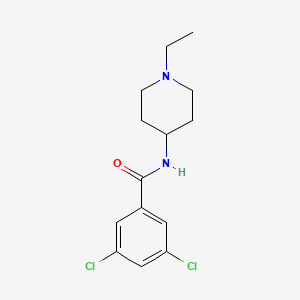
2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide, also known as CI-994, is a small molecule drug that has shown promise in the treatment of cancer and other diseases. This compound was first synthesized in the 1990s and has since been the subject of extensive scientific research. In
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide is complex and not fully understood. However, it is known that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, this compound alters the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the antiproliferative and proapoptotic effects observed in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. These effects are thought to contribute to the antiproliferative and proapoptotic effects of this compound on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of HDACs in cancer and other diseases. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using this compound.
Direcciones Futuras
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, there is interest in the use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's, where its anti-inflammatory and neuroprotective effects may be beneficial.
Conclusion:
In conclusion, this compound is a small molecule drug that has shown promise in the treatment of cancer and other diseases. Its mechanism of action involves inhibition of HDAC activity, leading to alterations in gene expression and antiproliferative and proapoptotic effects on cancer cells. While this compound has limitations, it has been extensively studied and has potential applications in the development of new cancer therapies and the treatment of other diseases. Future research on this compound will likely focus on the development of more potent and selective HDAC inhibitors and the use of this compound in combination with other therapeutic agents.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for cancer and other diseases. Studies have shown that this compound has potent antiproliferative and proapoptotic effects on cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO2/c1-10-8-15(11(2)7-14(10)18)19-16(20)9-21-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDBRJUNWWOIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4657681.png)
![5-[3-(5-bromo-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657691.png)

![5-chloro-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4657700.png)
![2-(4-morpholinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4657706.png)
![3-(2-methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657713.png)
![N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4657717.png)
![isopropyl 3-[({[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4657723.png)
![8-[(4-chloro-3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4657727.png)

![N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4657742.png)
![5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4657745.png)

